Ethylmethylphosphinic acid Ethylmethylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 51528-32-6
VCID: VC3826356
InChI: InChI=1S/C3H9O2P/c1-3-6(2,4)5/h3H2,1-2H3,(H,4,5)
SMILES: CCP(=O)(C)O
Molecular Formula: C3H9O2P
Molecular Weight: 108.08 g/mol

Ethylmethylphosphinic acid

CAS No.: 51528-32-6

Cat. No.: VC3826356

Molecular Formula: C3H9O2P

Molecular Weight: 108.08 g/mol

* For research use only. Not for human or veterinary use.

Ethylmethylphosphinic acid - 51528-32-6

Specification

CAS No. 51528-32-6
Molecular Formula C3H9O2P
Molecular Weight 108.08 g/mol
IUPAC Name ethyl(methyl)phosphinic acid
Standard InChI InChI=1S/C3H9O2P/c1-3-6(2,4)5/h3H2,1-2H3,(H,4,5)
Standard InChI Key NXHKQBCTZHECQF-UHFFFAOYSA-N
SMILES CCP(=O)(C)O
Canonical SMILES CCP(=O)(C)O

Introduction

Chemical Identity and Structural Characteristics

Ethylmethylphosphinic acid belongs to the phosphinic acid family, characterized by a phosphorus atom bonded to two organic groups and one hydroxyl group. Its IUPAC name is P-ethyl-P-methylphosphinic acid, and its structure is defined by the SMILES notation O=[P@@](O)(CC)C and InChIKey NXHKQBCTZHECQF-UHFFFAOYSA-N . The phosphorus center exhibits a trigonal pyramidal geometry, with the ethyl and methyl groups contributing to steric and electronic modulation of reactivity.

Table 1: Key Identifiers of Ethylmethylphosphinic Acid

PropertyValue
CAS Number51528-32-6
Molecular FormulaC3H9O2P\text{C}_3\text{H}_9\text{O}_2\text{P}
Molecular Weight108.08 g/mol
EINECS Number257-254-2
Density1.083 ± 0.06 g/cm³ (predicted)
pKa3.04 ± 0.50 (predicted)

The compound’s acidity (pKa ≈ 3.04) stems from the hydroxyl group’s ability to donate a proton, making it moderately acidic compared to carboxylic acids . This property is critical in its participation in esterification and salt-forming reactions.

Physical and Chemical Properties

Thermodynamic Properties

Ethylmethylphosphinic acid is a low-melting solid or liquid depending on ambient conditions. Its boiling point of 170–172°C at reduced pressure (11 Torr) suggests volatility under vacuum, which is exploitable in purification processes . The predicted density of 1.083 g/cm³ aligns with typical organophosphorus liquids, though experimental validation is warranted.

Solubility and Reactivity

While solubility data in common solvents are sparse, phosphinic acids generally exhibit moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The compound’s reactivity is dominated by its phosphinic acid group, enabling:

  • Esterification: Formation of mono- and diesters via reactions with alcohols or orthoesters .

  • Salt Formation: Neutralization with bases to yield phosphinate salts.

  • Coordination Chemistry: Acting as a ligand for metal ions due to the lone pairs on oxygen and phosphorus.

Synthesis and Production Methods

Direct Synthesis Pathways

While no direct synthesis route for ethylmethylphosphinic acid is explicitly detailed in the literature, analogous phosphinic acids are typically synthesized via:

  • Hydrolysis of Phosphinous Acid Derivatives: Reaction of ethylmethylphosphinous chloride (C3H8ClP\text{C}_3\text{H}_8\text{ClP}) with water.

  • Oxidation of Secondary Phosphines: Oxidation of PH(CH3)(C2H5)\text{PH}(CH_3)(C_2H_5) with hydrogen peroxide or ozone.

Esterification and Functionalization

Recent advances in phosphonic acid esterification, such as those reported by , provide insights into potential derivatization strategies. Triethyl orthoacetate (CH3C(OEt)3\text{CH}_3\text{C(OEt)}_3) has emerged as a versatile reagent for selective mono- and diesterification of phosphonic acids under controlled temperatures . For example:

  • Monoesterification: Conducted at 30°C, yielding monoethyl esters.

  • Diesterification: Achieved at 90°C, producing diethyl esters with >95% selectivity .

Table 2: Temperature-Dependent Esterification of Phosphinic Acids

Temperature (°C)Product SelectivityYield (%)
30Monoester78–89
90Diester89–98

These conditions could be adapted for ethylmethylphosphinic acid to synthesize its ethyl esters, which are valuable intermediates in drug design (e.g., fosinopril derivatives) .

Derivatives and Related Compounds

Ethylmethylphosphinic Acid Chloride

The acid chloride derivative (CAS 13213-38-2) is a reactive intermediate used in nucleophilic substitutions. With a molecular weight of 126.52 g/mol, it serves as a precursor for amides and esters . Its synthesis typically involves treating the parent acid with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5).

Coordination Complexes

Phosphinic acids often form stable complexes with transition metals. For instance, ethylmethylphosphinic acid could coordinate to iron or aluminum ions, creating materials with applications in catalysis or metal-organic frameworks (MOFs).

Applications in Materials Science and Pharmaceuticals

Biocompatible Dendrons and Nanoparticles

Phosphonated dendrons, such as those described in , rely on phosphinic acid derivatives for surface functionalization of metal oxide nanoparticles. Ethylmethylphosphinic acid’s compact structure makes it a candidate for constructing small-sized dendrons with high biocompatibility.

Prodrug Development

The ethyl ester of ethylmethylphosphinic acid could act as a prodrug, improving bioavailability of phosphonate-containing therapeutics. For example, fosinopril—a hypertension drug—uses a phosphinic acid ester to enhance membrane permeability .

Recent Research and Future Directions

Selective Esterification Techniques

The methodology developed by for temperature-controlled esterification has opened avenues for customizing phosphinic acid derivatives. Future studies could explore:

  • Microwave-Assisted Synthesis: Reducing reaction times for industrial-scale production.

  • Enzymatic Catalysis: Achieving enantioselective esterification for chiral phosphinic acids.

Advanced Materials

Research into phosphinic acid-based MOFs and covalent organic frameworks (COFs) is nascent but promising. Ethylmethylphosphinic acid’s dual functionality (acid and ligand) positions it as a key building block for porous materials with gas storage or separation capabilities.

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